molecular formula C16H15N3O2S B1451149 5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one CAS No. 1312024-75-1

5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one

Cat. No.: B1451149
CAS No.: 1312024-75-1
M. Wt: 313.4 g/mol
InChI Key: SEIIGHPXMJNTQK-LCYFTJDESA-N
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Description

5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one is a complex organic compound that features a unique combination of benzo[b]thiophene, morpholine, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction, where benzo[b]thiophene derivatives are reacted with morpholine and imidazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and triggering downstream pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development .

Properties

IUPAC Name

(4Z)-4-(1-benzothiophen-3-ylmethylidene)-2-morpholin-4-yl-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15-13(17-16(18-15)19-5-7-21-8-6-19)9-11-10-22-14-4-2-1-3-12(11)14/h1-4,9-10H,5-8H2,(H,17,18,20)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIIGHPXMJNTQK-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC3=CSC4=CC=CC=C43)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=N/C(=C\C3=CSC4=CC=CC=C43)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one
Reactant of Route 3
5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one
Reactant of Route 4
5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one
Reactant of Route 5
5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one
Reactant of Route 6
5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one

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